(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is an organic compound that features a bromobenzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide, which can be synthesized by brominating 4-bromotoluene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination and substitution reactions. These methods utilize reagents like N-bromosuccinimide and household compact fluorescent lamps to activate radical reactions . The use of acetonitrile as a solvent helps avoid hazardous chlorinated solvents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Reducing agents: Sodium borohydride and lithium aluminum hydride.
Nucleophiles: Sodium iodide and other halides.
Major Products
The major products formed from these reactions include:
4-Bromobenzaldehyde: Formed through oxidation reactions.
Benzyl derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromobenzyl and pentafluoroethylsulfanyl groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the pentafluoroethylsulfanyl group can influence the compound’s reactivity and stability . These interactions can modulate the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Shares the bromobenzyl group but lacks the pentafluoroethylsulfanyl group.
Benzyl bromide: Contains a benzyl group with a bromine atom but lacks the additional functional groups.
Uniqueness
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of both the bromobenzyl and pentafluoroethylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11BrF5NS |
---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11BrF5NS/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI Key |
CMTCPPCXFODXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCSC(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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